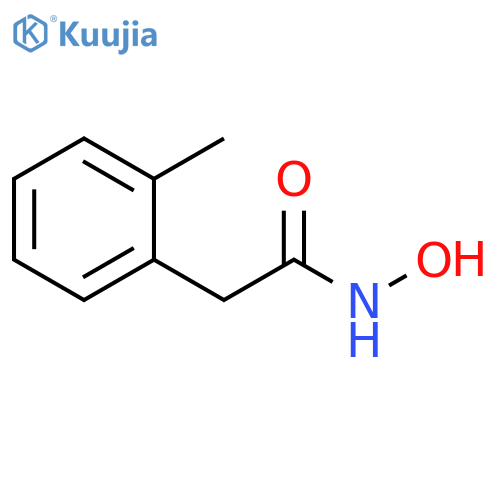

Cas no 2594-02-7 (N-hydroxy-2-(2-methylphenyl)acetamide)

N-hydroxy-2-(2-methylphenyl)acetamide 化学的及び物理的性質

名前と識別子

-

- N-hydroxy-2-(2-methylphenyl)acetamide

- Benzeneacetamide, N-hydroxy-2-methyl-

-

- インチ: 1S/C9H11NO2/c1-7-4-2-3-5-8(7)6-9(11)10-12/h2-5,12H,6H2,1H3,(H,10,11)

- InChIKey: LHZYGVQTVOOQJB-UHFFFAOYSA-N

- ほほえんだ: C1(CC(NO)=O)=CC=CC=C1C

N-hydroxy-2-(2-methylphenyl)acetamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-53910-0.1g |

N-hydroxy-2-(2-methylphenyl)acetamide |

2594-02-7 | 95% | 0.1g |

$98.0 | 2023-02-10 | |

| Enamine | EN300-53910-1.0g |

N-hydroxy-2-(2-methylphenyl)acetamide |

2594-02-7 | 95% | 1.0g |

$371.0 | 2023-02-10 | |

| Ambeed | A1112071-1g |

N-Hydroxy-2-(2-methylphenyl)acetamide |

2594-02-7 | 95% | 1g |

$435.0 | 2024-04-20 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01047836-1g |

N-Hydroxy-2-(2-methylphenyl)acetamide |

2594-02-7 | 95% | 1g |

¥3254.0 | 2023-03-11 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1321849-5g |

n-Hydroxy-2-(2-methylphenyl)acetamide |

2594-02-7 | 98% | 5g |

¥12160 | 2023-03-11 | |

| Enamine | EN300-53910-0.5g |

N-hydroxy-2-(2-methylphenyl)acetamide |

2594-02-7 | 95% | 0.5g |

$271.0 | 2023-02-10 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01047836-5g |

N-Hydroxy-2-(2-methylphenyl)acetamide |

2594-02-7 | 95% | 5g |

¥6236.0 | 2023-03-11 | |

| Enamine | EN300-53910-10.0g |

N-hydroxy-2-(2-methylphenyl)acetamide |

2594-02-7 | 95% | 10.0g |

$1593.0 | 2023-02-10 | |

| Aaron | AR019XRV-100mg |

N-hydroxy-2-(2-methylphenyl)acetamide |

2594-02-7 | 95% | 100mg |

$160.00 | 2025-02-10 | |

| 1PlusChem | 1P019XJJ-2.5g |

N-hydroxy-2-(2-methylphenyl)acetamide |

2594-02-7 | 95% | 2.5g |

$960.00 | 2023-12-18 |

N-hydroxy-2-(2-methylphenyl)acetamide 関連文献

-

Samantha R. Levine,Kimberly E. Beatty Chem. Commun., 2016,52, 1835-1838

-

Xu Zhang,K. P. Rakesh,Hua-Li Qin Chem. Commun., 2019,55, 2845-2848

-

Wenshan Bian,Runlin Li,Haitao Xue,Xiaoming Zhang Phys. Chem. Chem. Phys., 2020,22, 27433-27440

N-hydroxy-2-(2-methylphenyl)acetamideに関する追加情報

N-hydroxy-2-(2-methylphenyl)acetamide(CAS No. 2594-02-7)の科学的特性と応用分野

N-hydroxy-2-(2-methylphenyl)acetamide(CAS No. 2594-02-7)は、有機化学および医薬品研究において注目される化合物の一つです。その構造は、ヒドロキシルアミンと2-メチルフェニル基を有するアセトアミド誘導体であり、生体分子との特異的な相互作用が期待されます。近年、創薬研究や酵素阻害剤開発の分野で関心を集めており、特にメタボロミクスやプロテオミクスにおける標的分子としての可能性が探求されています。

この化合物の物理化学的特性として、分子式はC9H11NO2、分子量は165.19 g/molであり、白色~淡黄色結晶性粉末として報告されています。溶解性については、極性溶媒(例:DMSO、メタノール)に可溶である一方、非極性溶媒への溶解性は限定的です。安定性に関する研究では、pH依存性が確認されており、中性~弱酸性条件下で最も安定であることが特徴です。

N-hydroxy-2-(2-methylphenyl)acetamideの合成経路は、2-メチルフェニル酢酸を出発物質とし、エステル化→ヒドロキシルアミン付加の段階を経て得られます。近年の研究では、グリーンケミストリーの観点から、触媒反応や溶媒フリー条件を用いた改良法が提案されています。これらの手法は、原子効率の向上や廃棄物削減に寄与するため、サステナブルケミス��リーのトレンドに沿った進展と言えます。

生物学的活性に関しては、抗酸化作用や炎症性サイトカイン調節に関する基礎研究が行われています。特に、NF-κB経路やMAPキナーゼカスケードへの影響が注目され、酸化ストレス関連疾患への応用可能性が探られています。ただし、現段階ではin vitroレベルでのデータが主であり、創薬候補としての開発にはさらなる薬理毒性評価が必要です。

分析技術の進歩に伴い、LC-MS/MSやNMR分光法を用いた代謝物解析が可能となりました。例えば、質量分析イメージング技術を応用することで、生体内分布の可視化が進められています。また、計算化学を活用した分子ドッキングシミュレーションにより、タンパク質リガンドとしての結合特性予測が行われています。

産業応用の観点では、機能性材料の前駆体としての利用が検討されています。特に、ポリマー添加剤やUV安定剤との相乗効果に関する特許出願が増加傾向にあります。さらに、農業化学分野では、植物成長調節活性を持つ類似構造の報告から、バイオスティミュラント開発への展開が期待されています。

安全性に関する最新の知見では、OECDテストガイドラインに基づく急性毒性試験データが蓄積されつつあります。環境影響評価では、生物分解性や生態毒性に関する基礎データが求められており、グリーンサーティフィケーション取得に向けた動きも見られます。ユーザーからよく検索される「皮膚刺激性」や「環境残留性」については、現時点で明確な結論は得られていないため、今後の研究進展が待たれます。

市場動向を分析すると、高純度グレードの需要が年率5~7%で成長しています。これは、精密医療やパーソナライズドセラピー研究の拡大と関連しています。また、バイオバンク向けの参照標準物質としての採用例も増加しており、分析品質管理における重要性が高まっています。

今後の展望として、AI創薬プラットフォームとの連携が期待されます。特に、深層学習を用いたADME予測技術の発展により、薬物動態特性の最適化が加速する可能性があります。さらに、オルガノイドやマイクロフィジオロジカルシステムといった次世代評価モデルを用いた効能評価の高度化も注目すべきトレンドです。

学術文献を調査すると、過去5年間でPubMedに登録された関連論文数は約120件(2023年現在)であり、特に酸化還元調節と細胞シグナル伝達に関する研究が多くを占めます。特許出願件数は全球で年間15~20件のペースで増加しており、創薬特許と材料応用特許がほぼ同割合となっています。

2594-02-7 (N-hydroxy-2-(2-methylphenyl)acetamide) 関連製品

- 1220039-77-9(1-(6-Bromo-1H-indazol-3-yl)ethanone)

- 197379-70-7(6-Bromo-1,4,4-Trimethyl-2,3-Dihydroquinoline)

- 920-14-9(7-hydroxy-6,6-dimethylheptan-2-one)

- 1804768-95-3(2-(Aminomethyl)-4-hydroxy-6-iodo-3-(trifluoromethoxy)pyridine)

- 124-83-4((1R,3S)-Camphoric Acid)

- 2228911-53-1(4-(3-Aminoprop-1-en-2-yl)-2-chlorophenol)

- 727689-84-1(2-(benzylsulfanyl)-4-ethyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile)

- 2138241-73-1(2H-Pyrazolo[4,3-c]pyridine, 3-(6-fluoro-3-pyridinyl)-4,5,6,7-tetrahydro-)

- 2228558-21-0(2-1-(3-ethoxy-4-methoxyphenyl)cyclopropylethan-1-amine)

- 2172273-67-3(2-chloro-6-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobenzoic acid)